molecular formula C22H21ClN4O4 B2672286 N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide CAS No. 1421510-04-4

N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B2672286
CAS No.: 1421510-04-4
M. Wt: 440.88
InChI Key: PKOURIHOHYTXAB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4 and its molecular weight is 440.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Bioactivity of Related Compounds

Compounds with structural features similar to the query compound, such as chloroacetamide, pyrazole, and imidazole derivatives, have been extensively studied for various biological activities. Chloroacetamide derivatives, for example, have been evaluated for their inhibitory effects on fatty acid synthesis in certain algae, indicating potential herbicidal activities (H. Weisshaar & P. Böger, 1989). Furthermore, pyrazole and imidazole rings are common motifs in medicinal chemistry, often explored for their potential in drug discovery due to their versatile biological properties.

Anticancer and Antiviral Activities

The incorporation of pyrazole-imidazole scaffolds, as observed in compounds related to the query molecule, has been associated with significant anticancer and antiviral activities. For instance, certain 1,3,4-oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating notable efficacy in these areas (M. Faheem, 2018).

Antimicrobial Evaluation

The antimicrobial properties of compounds containing pyrazole, imidazole, and triazole hybrids have also been a focus of research. A study on pyrazole-imidazole-triazole hybrids revealed promising antimicrobial activity, with specific compounds showing significant potency against fungal strains, outperforming even standard drugs in some cases (Suman Punia et al., 2021).

Molecular Docking and Synthesis

Research on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography indicates the importance of these compounds in neurodegenerative disease research (C. Fookes et al., 2008). Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, providing insights into their potential therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-30-12-16-20(13-6-4-3-5-7-13)21-25-22(29)17(27(21)26-16)11-19(28)24-15-10-14(23)8-9-18(15)31-2/h3-10,17H,11-12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOURIHOHYTXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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